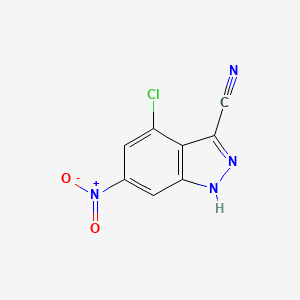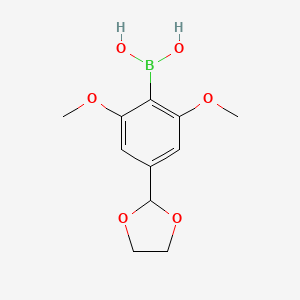
(4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenyl)boronic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Azoxybenzenes
Azoxybenzenes are widely used in various fields such as liquid crystals , natural and synthetic compounds with biological activities , ligands for preparing coordination polymers , and polyvinyl chloride stabilizers . The compound “4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenylboronic acid” can be used in the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide .
Eco-friendly Reductant
The compound can be synthesized using glucose as an eco-friendly reductant . This approach is environmentally friendly and can be a good alternative to traditional methods that use harmful reductants.
Stereoselective Formation of Substituted 1,3-Dioxolanes
The compound can be used in the stereoselective formation of substituted 1,3-dioxolanes . This reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine .
Synthesis of Bioactive Natural and Synthetic Azoxybenzenes
The compound can be used as a starting compound for the synthesis of analogs of natural and synthetic azoxymycins and other practically useful compounds .
Synthesis of Cyclic Acetal
The compound can be used in the synthesis of cyclic acetal prepared from 1,2-bis(4-formylphenyl)diazenoxide and ethylene glycol . These compounds are able to stimulate the growth of grain crops .
Synthesis of Coordination Polymers
The compound can be used as a ligand for preparing coordination polymers . Coordination polymers have applications in various fields such as gas storage, separation, and catalysis.
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group to a metal catalyst, typically palladium . The resulting organopalladium complex then undergoes a coupling reaction with an electrophilic organic compound, forming a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds . These reactions are a key step in many synthetic pathways in organic chemistry .
Pharmacokinetics
Boronic acids are generally known for their stability and readily prepared nature, which can influence their bioavailability .
Result of Action
The primary result of the action of 4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the pH, temperature, and the presence of a suitable catalyst . Additionally, the stability of boronic acids can be influenced by the presence of water and oxygen .
Propiedades
IUPAC Name |
[4-(1,3-dioxolan-2-yl)-2,6-dimethoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO6/c1-15-8-5-7(11-17-3-4-18-11)6-9(16-2)10(8)12(13)14/h5-6,11,13-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZNSKXDSWDKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)C2OCCO2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626606 | |
| Record name | [4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
232275-38-6 | |
| Record name | [4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-Chloro-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613647.png)
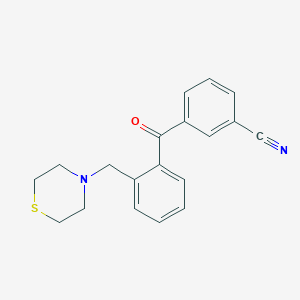

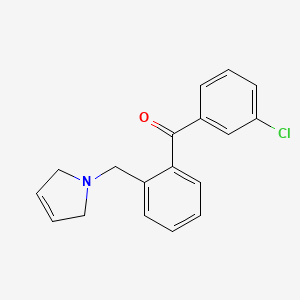
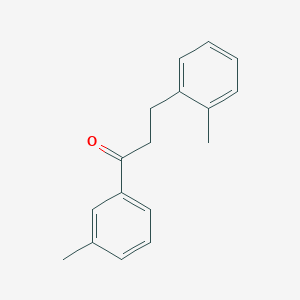

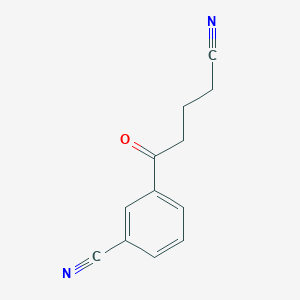
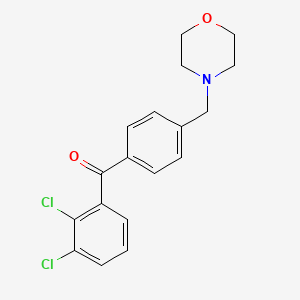


![3-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613666.png)
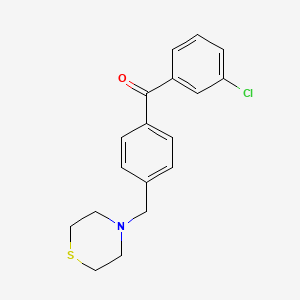
![Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate](/img/structure/B1613669.png)
